molecular formula C15H17N3O3 B2564232 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide CAS No. 1235049-19-0

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Cat. No.: B2564232
CAS No.: 1235049-19-0
M. Wt: 287.319
InChI Key: QKTDWDFKCNWCGO-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
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Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a member of the pyridazinone derivatives, which have gained attention for their diverse biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound through various studies, highlighting its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The structure features a pyridazinone ring, which is known for its role in modulating various biological pathways.

Pyridazinone derivatives often target cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, thereby alleviating inflammatory responses.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound showed an in vivo inhibition of paw thickness by 63.35% and paw weight by 68.26% , indicating potent anti-inflammatory activity without causing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Analgesic Properties

The analgesic properties of this compound are attributed to its ability to inhibit COX-2 selectively. In comparative studies, compounds within the same class demonstrated IC50 values ranging from 0.06 ± 0.01 μM to 0.97 ± 0.06 μM against COX-2, showcasing their potential as effective analgesics .

Case Study 1: Efficacy in Animal Models

A study conducted on animal models highlighted the efficacy of pyridazinone derivatives in managing pain and inflammation. The administration of these compounds resulted in a marked decrease in inflammatory markers such as TNF-α and PGE-2 by 61.04% and 60.58% , respectively . These findings support the hypothesis that this compound can effectively modulate inflammatory pathways.

Case Study 2: Safety Profile

In assessing the safety profile, researchers evaluated renal function and liver enzyme levels (AST and ALT) post-treatment with pyridazinone derivatives. The results indicated no significant adverse effects on kidney or liver function, suggesting a favorable safety profile for further clinical development .

Research Findings Summary Table

Property Value/Effect
Molecular FormulaC16H18N2O3C_{16}H_{18}N_{2}O_{3}
Molecular Weight286.33 g/mol
COX-2 Inhibition IC500.06 - 0.97 μM
Anti-inflammatory EffectPaw thickness reduction: 63.35%
Analgesic EffectTNF-α reduction: 61.04%
Safety ProfileNo significant liver/kidney toxicity

Properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-12-7-8-15(20)18(17-12)11-14(19)16-9-10-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTDWDFKCNWCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.